[(2-Chloro-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate
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Overview
Description
[(2-Chloro-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is a synthetic organic compound that combines a chlorinated phenyl group with a pyridine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chloro-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate typically involves a multi-step process:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2-chloro-4-methylaniline with phosgene to form the corresponding isocyanate intermediate.
Coupling with Pyridine Derivative: The isocyanate intermediate is then reacted with methyl 6-chloropyridine-3-carboxylate under basic conditions to form the desired carbamoyl compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve the following steps:
Bulk Synthesis of Intermediates: Large-scale synthesis of 2-chloro-4-methylaniline and methyl 6-chloropyridine-3-carboxylate.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing techniques such as recrystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[(2-Chloro-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups on both the phenyl and pyridine rings can participate in nucleophilic substitution reactions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted phenyl or pyridine derivatives.
Hydrolysis Products: 2-chloro-4-methylphenylcarbamic acid and 6-chloropyridine-3-carboxylic acid.
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(2-Chloro-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition due to its potential as a ligand for various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [(2-Chloro-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- [(2-Chloro-4-methylphenyl)carbamoyl]methyl 4-chloropyridine-3-carboxylate
- [(2-Chloro-4-methylphenyl)carbamoyl]methyl 5-chloropyridine-3-carboxylate
- [(2-Chloro-4-methylphenyl)carbamoyl]methyl 6-fluoropyridine-3-carboxylate
Uniqueness
[(2-Chloro-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is unique due to the specific positioning of the chloro groups on both the phenyl and pyridine rings, which can influence its reactivity and interaction with biological targets. This specific arrangement can result in distinct pharmacological profiles and chemical behaviors compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[2-(2-chloro-4-methylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c1-9-2-4-12(11(16)6-9)19-14(20)8-22-15(21)10-3-5-13(17)18-7-10/h2-7H,8H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAKQIOOUPDQIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC(=O)C2=CN=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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